molecular formula C20H25N3O B2563077 N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide CAS No. 1396799-55-5

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide

Cat. No.: B2563077
CAS No.: 1396799-55-5
M. Wt: 323.44
InChI Key: HPBWKKWDIHIXHC-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinoline core and a diisopropylamino group attached to a but-2-yn-1-yl chain.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-15(2)23(16(3)4)14-8-7-13-21-20(24)19-12-11-17-9-5-6-10-18(17)22-19/h5-6,9-12,15-16H,13-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBWKKWDIHIXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=NC2=CC=CC=C2C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a quinoline derivative with a diisopropylamino but-2-yn-1-yl precursor under specific reaction conditions. The reaction often requires the use of catalysts and reagents such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents like sodium methoxide, electrophilic reagents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide: Unique due to its specific structure and functional groups.

    Other Quinoline Derivatives: Compounds with similar quinoline cores but different substituents, such as N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-2-carboxamide.

    Other Diisopropylamino Compounds: Compounds with diisopropylamino groups attached to different cores, such as N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide.

Uniqueness

This compound stands out due to its combination of a quinoline core and a diisopropylamino but-2-yn-1-yl chain, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this quinoline derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be structurally represented as follows:

C16H23N3O\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}

This structure features a quinoline moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In a study examining various substituted quinoline-2-carboxamides, several compounds demonstrated higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity Against Mycobacterial Species

CompoundActivity Against M. tuberculosisActivity Against M. kansasiiActivity Against M. avium
N-Cycloheptylquinoline-2-carboxamideHigher than standardsModerateLow
N-(2-Phenylethyl)quinoline-2-carboxamideHighest activity observedModerateModerate
N-Cyclohexylquinoline-2-carboxamideComparable to standardsLowLow

Cytotoxicity Studies

In vitro cytotoxicity assessments using the human monocytic leukemia THP-1 cell line indicated that some of these compounds, including this compound, exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

Photosynthetic Electron Transport Inhibition

The compound's ability to inhibit photosynthetic electron transport (PET) was also evaluated. The most active derivatives showed IC50 values indicating their effectiveness in disrupting PET in spinach chloroplasts, which is significant for understanding their ecological impact and potential herbicidal properties .

Table 2: PET-Inhibiting Activity of Selected Compounds

CompoundIC50 (µmol/L)
This compoundTBD
N-Benzyl-2-naphthamide7.5
N-Cycloheptylquinoline-2-carboxamideTBD

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Substituents on the quinoline ring and the nature of the amine group significantly influence their antimicrobial and cytotoxic properties. For instance, non-aromatic substitutions generally result in lower activity compared to aromatic counterparts .

Case Studies

  • Antitubercular Activity : A study demonstrated that certain substituted quinolines outperformed traditional antitubercular drugs in inhibiting M. tuberculosis growth, highlighting the potential of these compounds as new therapeutic agents .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of various quinoline derivatives against cancer cell lines, establishing a correlation between specific structural modifications and enhanced cytotoxicity .

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